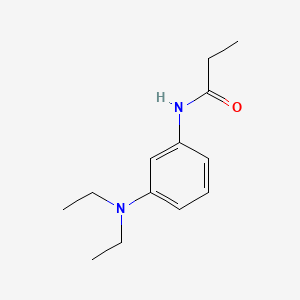

N-(3-(Diethylamino)phenyl)propionamide

説明

特性

IUPAC Name |

N-[3-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-13(16)14-11-8-7-9-12(10-11)15(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJAFRCXNDNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066767 | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22185-75-7 | |

| Record name | N-[3-(Diethylamino)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22185-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Diethylamino Phenyl Propionamide

Established Reaction Pathways for N-Substituted Propionamides

The synthesis of N-substituted propionamides, including the title compound, fundamentally relies on the formation of a stable amide bond between an amine and a carboxylic acid or its derivative.

Amidation Reactions: Direct Condensation and Coupling Agent Approaches

The formation of an amide bond is one of the most common transformations in organic chemistry. ucl.ac.uk Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures (>100 °C) to overcome the initial, rapid acid-base reaction that forms a non-nucleophilic ammonium (B1175870) carboxylate salt. chemistrysteps.com Such harsh conditions are often incompatible with complex molecules.

A more prevalent and milder approach involves the activation of the carboxylic acid (propionic acid) with a coupling agent. hepatochem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine (N,N-diethyl-m-phenylenediamine). chemistrysteps.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.comacs.org EDC is particularly favored in many applications due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. chemistrysteps.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyAOP), aminium/uronium salts (e.g., HATU), and mixed anhydride-forming reagents like n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.ukhepatochem.compeptide.com The choice of reagent is often dictated by factors such as cost, scale, desired purity, and the need to suppress side reactions like racemization in chiral substrates. ucl.ac.ukacs.org

Table 1: Comparison of Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproduct | Key Features & Applications |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Widely used in solution-phase synthesis; easy byproduct removal. chemistrysteps.comacs.org |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Effective for solution-phase reactions where the DCU can be filtered off. chemistrysteps.compeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | - | Highly efficient, fast reactions with low rates of racemization; common in peptide synthesis. ucl.ac.ukpeptide.com |

| T3P® | n-Propylphosphonic acid anhydride | Water-soluble phosphate (B84403) salts | Powerful water scavenger, high-yielding reactions, and clean product profiles. ucl.ac.ukacs.org |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Mild reagent, useful for forming amides and esters; often used in large-scale processes. ucl.ac.ukpeptide.com |

Strategies for Introduction of the Diethylamino-Substituted Phenyl Moiety

The synthesis of N-(3-(Diethylamino)phenyl)propionamide requires the precursor N,N-diethyl-m-phenylenediamine. A common strategy to prepare substituted anilines involves the reduction of a corresponding nitro compound. For instance, N,N-diethyl-3-nitroaniline can be reduced to N,N-diethyl-m-phenylenediamine using various methods, such as catalytic hydrogenation with H₂ over Pd/C or reduction with metals in acidic media.

Alternatively, the diethylamino group can be introduced via N-alkylation of a primary or secondary amine. A versatile synthesis developed for related compounds involves the alkylation of a dinitro-substituted aromatic, followed by selective reduction of one nitro group to an amine, which is then available for subsequent reactions. wikipedia.org For example, 1-chloro-2,4-dinitrobenzene (B32670) can be alkylated with an appropriate amine. wikipedia.org A similar principle could be applied starting with 1,3-dinitrobenzene (B52904) or 3-nitroaniline, followed by alkylation and reduction steps to yield the target diamine.

Advanced Synthetic Approaches and Chemo-Enzymatic Routes

Modern synthetic chemistry seeks to improve efficiency and sustainability, leading to the development of advanced catalytic and chemo-enzymatic methods for amide bond formation.

Stereoselective Synthesis of Enantiomeric Forms for Chiral Studies

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create chiral analogs for further studies. This can be achieved by using a chiral building block for either the amine or the acyl portion. For instance, if a chiral propionic acid derivative, such as (R)- or (S)-2-phenylpropanoic acid, were used in the amidation reaction, the resulting product would be a specific diastereomer.

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. Chiral amines, such as (R)- or (S)-α-phenylethylamine (α-PEA), are frequently employed as starting materials or resolving agents to synthesize enantiomerically pure compounds. nih.gov A chiral amine could be temporarily attached to the acyl group, directing the subsequent amidation before being cleaved, or a chiral resolving agent could be used to separate a racemic mixture of a chiral analog via the formation of diastereomeric salts. nih.gov

Catalytic Systems for Amide Bond Formation

The development of catalytic methods for amide synthesis is a key area of green chemistry, as it avoids the use of stoichiometric activating agents and reduces waste. sigmaaldrich.comresearchgate.net

Boron-derived catalysts, particularly boronic acids, have emerged as effective promoters for the direct amidation of carboxylic acids and amines. mdpi.com These reactions typically proceed under milder conditions and are attractive due to the low toxicity and stability of boron compounds. researchgate.net

Transition metal catalysts have also been developed for amide synthesis. Ruthenium-pincer complexes, for example, can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.comnih.gov Similarly, palladium-NHC (N-Heterocyclic Carbene) complexes have been used for the cross-coupling of phenyl esters and anilines. mdpi.com

Biocatalysis offers a highly selective and environmentally benign alternative. rsc.org Enzymes such as lipases can catalyze amide bond formation, often in organic solvents to minimize competing hydrolysis. researchgate.net More advanced systems utilize ATP-dependent enzymes in aqueous media, coupled with ATP recycling systems, presenting a promising avenue for sustainable amide synthesis. rsc.org

Table 2: Overview of Advanced Catalytic Systems for Amidation

| Catalyst Type | Reaction Type | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Boronic Acids | Direct Amidation | Room temperature to moderate heat; often requires water removal. mdpi.com | Low toxicity, air-stable, waste-free. Scope can be substrate-dependent. researchgate.netmdpi.com |

| Ruthenium Pincer Complexes | Dehydrogenative Coupling (Alcohol + Amine) | High temperatures (e.g., 150 °C). sigmaaldrich.comnih.gov | High atom economy (H₂ is the only byproduct). Requires higher temperatures and specific catalyst systems. sigmaaldrich.com |

| Palladium-NHC Complexes | Cross-Coupling (Ester + Amine) | High temperatures (e.g., 110 °C) with a base. mdpi.com | Offers different reactivity for aryl amides. Can require high temperatures and catalyst loading. mdpi.com |

| Enzymes (e.g., Lipases) | Biocatalytic Amidation | Mild temperatures; often in low-water or organic media. rsc.org | High chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net Can be limited by substrate scope and need for organic solvents. |

Functionalization and Diversification of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the creation of a diverse library of related compounds.

The phenyl ring is activated towards electrophilic aromatic substitution by two electron-donating groups: the diethylamino group and the propionamido group. Substitution would be directed to the positions ortho and para to these activating groups, primarily at the C2, C4, and C6 positions. Reactions such as nitration, halogenation (bromination, chlorination), or Friedel-Crafts acylation could be employed to introduce new functional groups onto the aromatic ring. The synthesis of related substituted phenyl amides often involves the functionalization of the aniline (B41778) precursor before the final amidation step. nih.govmdpi.com

The secondary amide N-H bond can be a site for alkylation or arylation reactions. Using a base followed by an alkyl halide, a variety of substituents can be introduced on the amide nitrogen. Copper-catalyzed Goldberg amidation or palladium-catalyzed Buchwald-Hartwig amination are modern methods for N-arylation of amides. organic-chemistry.orgmdpi.com

Finally, the tertiary diethylamino group itself can be chemically modified. It can be oxidized to an N-oxide or quaternized with an alkyl halide to form a quaternary ammonium salt, which would significantly alter the electronic and physical properties of the molecule.

Chemical Transformations of the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the diethylamino group and the propionamido group. The diethylamino group is a strong activating group, while the propionamido group is a moderate activating group. Both are ortho-, para-directing. Given their meta-relationship on the ring, their directing effects are synergistic, primarily activating the positions ortho and para to the diethylamino group (positions 2, 4, and 6) and ortho and para to the propionamido group (positions 2, 4, and 6 relative to its own position). The strongest activation is anticipated at the positions ortho and para to the powerful diethylamino group.

Halogenation:

The introduction of halogen atoms onto the phenyl ring can be achieved using various halogenating agents. For instance, selective halogenation of aromatic compounds can be accomplished using N-halosuccinimides (NCS, NBS, NIS) activated by a copper halide. thieme.de This method has been shown to be effective for the regioselective halogenation of even less electron-rich heteroarenes. thieme.de For a highly activated system like this compound, direct halogenation with elemental halogens (e.g., Br₂ in a non-polar solvent) would likely proceed rapidly, potentially leading to poly-halogenated products. To achieve controlled mono-halogenation, milder conditions are preferable. The halogenation of pyridines via Zincke imine intermediates offers a method for highly regioselective halogenation under mild conditions, which could potentially be adapted for other heterocyclic and aromatic systems. nih.govchemrxiv.org

Table 1: Representative Halogenation Reactions on Activated Aromatic Rings

| Substrate | Reagent | Conditions | Product(s) | Yield |

|---|---|---|---|---|

| 3-Phenylpyridine | NBS, TFA | CH₂Cl₂ | 3-Bromo-5-phenylpyridine | High |

| 3-Phenylpyridine | NIS, TFA | CH₂Cl₂ | 3-Iodo-5-phenylpyridine | High |

| Coumarins | N-Halosuccinimide, Copper Halide | - | Regioselectively halogenated coumarins | - |

Nitration:

Nitration of the phenyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. However, due to the high reactivity of the substrate, harsh conditions could lead to oxidation or the formation of multiple nitrated products. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, might be employed for more controlled reactions. The directing effects of the diethylamino and propionamido groups would favor nitration at the positions ortho and para to the diethylamino group.

Modifications at the Amide Linkage

The amide linkage in this compound is a key functional group that can undergo several important transformations.

Hydrolysis:

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acidic Hydrolysis: This process involves heating the amide with a strong acid like hydrochloric or sulfuric acid. chemicalbook.com The mechanism begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine moiety yield the carboxylic acid and the corresponding ammonium salt. libretexts.org

Basic Hydrolysis: In this method, the amide is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemicalbook.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amine to form the carboxylate salt. arkat-usa.org A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using NaOH in a methanol/dichloromethane or methanol/dioxane mixture has been developed, which may be applicable here. researchgate.net

Reduction:

The amide group can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.caorgosolver.comlibretexts.orgmasterorganicchemistry.com This reaction is distinct from the reduction of other carbonyl compounds, as the carbonyl oxygen is completely removed and replaced by two hydrogen atoms, yielding 3-(diethylamino)-N-propylaniline. ucalgary.cachemistrysteps.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction. ucalgary.ca

Table 2: Common Transformations of the Amide Linkage

| Transformation | Reagents | General Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid + Ammonium salt |

| Basic Hydrolysis | ⁻OH, H₂O, heat | Carboxylate salt + Amine |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Amine |

Exploration of the Diethylamino Group Modifications

The diethylamino group is also a site for chemical modification, primarily through N-dealkylation.

N-Dealkylation:

The removal of one or both ethyl groups from the nitrogen atom is a significant transformation. researchgate.net This can be achieved through various methods, including chemical, catalytic, and photochemical approaches. researchgate.net

Chemical Methods: Classical methods like the von Braun reaction using cyanogen (B1215507) bromide, or reaction with chloroformates, are known to effect N-dealkylation of tertiary amines. researchgate.net

Catalytic Methods: Palladium-catalyzed N-dealkylation of tertiary amines has been reported. researchgate.net More recently, non-heme manganese complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines, a process that could be analogous for diethylamino groups. mdpi.com Photoredox catalysis offers a mild and functional group-tolerant method for the N-dealkylation of various tertiary amines, including anilines. acs.org

The metabolic N-dealkylation of drugs containing N,N-diethylamino moieties often proceeds sequentially, first yielding the N-ethylamino derivative and then the primary amino compound. nih.gov This process is typically catalyzed by cytochrome P450 enzymes and involves the formation of an unstable carbinolamine intermediate. nih.gov

Reaction Mechanisms and Kinetic Studies in Organic Synthesis

Understanding the mechanisms and kinetics of the aforementioned reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Amide Hydrolysis Kinetics:

N-Dealkylation Mechanisms:

The mechanism of oxidative N-dealkylation often involves a single-electron transfer (SET) from the amine to an oxidizing species, forming a radical cation intermediate. acs.org For manganese-catalyzed oxidations, the formation of a high-valent oxomanganese(IV) species is proposed, which then engages in an electron transfer with the amine. mdpi.com The subsequent steps can vary, but they ultimately lead to the formation of a carbinolamine that decomposes to the dealkylated amine and an aldehyde (in this case, acetaldehyde). mdpi.comnih.gov Hammett correlation studies on substituted N,N-dimethylanilines have indicated the involvement of an electrophilic intermediate as the key oxidant. mdpi.com

Biological and Pharmacological Spectrum of N 3 Diethylamino Phenyl Propionamide and Analogues

In Vitro Biological Activity Profiling and High-Throughput Screening Methodologies

In vitro screening methodologies are fundamental in early-stage drug discovery, providing a baseline understanding of a compound's biological effects. High-throughput screening (HTS) allows for the rapid assessment of large numbers of molecules against specific biological targets. For analogues of N-(3-(Diethylamino)phenyl)propionamide, these methods have been employed to investigate a range of potential therapeutic properties.

Investigation of Potential Analgesic Properties

There is a lack of specific in vitro studies investigating the analgesic properties of this compound. However, research into structurally related compounds provides some context. For instance, a study on a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones demonstrated notable analgesic activity in a modified Randall-Selitto assay, which measures pain thresholds. nih.gov These compounds were found to elevate pain thresholds in both inflamed and normal animal feet, a characteristic not commonly seen with typical nonsteroidal anti-inflammatory agents. nih.gov While these compounds are structurally distinct from this compound, their activity suggests that the broader class of phenyl-containing amides may warrant investigation for analgesic effects. Further research is required to determine if this compound or its closer analogues exhibit similar properties.

Assessment of Potential Anti-inflammatory Effects

The in vitro anti-inflammatory potential of this compound has not been extensively documented. However, studies on related structures offer preliminary insights. For example, novel derivatives of indoline (B122111) carbamates, which share some structural motifs, have been shown to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW-264.7 and mouse peritoneal macrophages at very low concentrations. nih.gov The reduction in these pro-inflammatory cytokines was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov

Additionally, other research has highlighted that phenylpropanoids isolated from Piper betle L. exhibit anti-inflammatory activity, which is dependent on the positioning of hydroxyl groups on the aromatic ring. researchgate.net In vitro assays, such as the bovine serum albumin (BSA) denaturation assay, are useful for screening such compounds. researchgate.net These findings suggest that compounds with a phenylpropanoid-like structure may possess anti-inflammatory properties, but direct testing of this compound is necessary for confirmation.

Evaluation of Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial potential of this compound itself is not well-defined in available literature. However, research on analogous structures, such as sulfonamide derivatives, provides evidence of antibacterial action. A series of N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives were synthesized and tested for their in vitro antibacterial activity. nih.gov One of the most active compounds, 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate, showed a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Escherichia coli. nih.gov Another related compound, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, was highly active against Staphylococcus aureus with an MIC of 1.8 μg/mL. nih.gov

These studies underscore that the N,N-diethyl-substituted amido moiety, when incorporated into a larger sulfonamide scaffold, can contribute to significant antibacterial activity. The effectiveness of these compounds is often evaluated using standard methods like broth microdilution to determine the MIC. nih.gov

Below is a data table of the antibacterial activity of selected analogues.

| Compound Name | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | 12.5 | nih.gov |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 1.8 | nih.gov |

Cytotoxic and Anticancer Efficacy in Cellular Models

While direct data on the anticancer effects of this compound is scarce, several studies have explored the cytotoxicity of its analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these evaluations. nih.gov

A series of arylpropyl sulfonamide analogues were evaluated for their cytotoxicity in prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov One compound in this series demonstrated potent activity with IC50 values of 29.2 µM and 20.7 µM for PC-3 and HL-60 cells, respectively. nih.gov The study suggested that the presence of long alkyl chains and a specific stereochemistry of the propyl group are important for the cytotoxic activities of these arylpropyl sulfonamides. nih.gov

Another study on an aminophenyl chalcone (B49325) derivative, ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)), reported moderate cytotoxic activity against the HeLa cervical cancer cell line with an IC50 value of 22.75 ± 19.13 μg/mL. ugm.ac.id

The following interactive data table summarizes the cytotoxic activity of selected analogues of this compound in various cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Arylpropyl sulfonamide analogue (Compound 15) | PC-3 (Prostate Cancer) | 29.2 | nih.gov |

| Arylpropyl sulfonamide analogue (Compound 15) | HL-60 (Leukemia) | 20.7 | nih.gov |

| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) | HeLa (Cervical Cancer) | ~48.8 (converted from 22.75 µg/mL) | ugm.ac.id |

Antiviral Investigations (e.g., against Cytomegaloviruses, Ebola virus)

There is no specific information available regarding the antiviral activity of this compound. However, research into related chemical structures has identified potential antiviral effects, particularly against the Ebola virus (EBOV).

A study focused on diarylamines as new Ebola virus entry inhibitors identified compounds that showed activity in a pseudotype model of EBOV. nih.gov The mechanism of these compounds involves targeting the EBOV glycoprotein (B1211001) (GP), which is crucial for viral entry into host cells. nih.govmdpi.com Another study screened a chemical library and identified two compounds that disrupt the interaction of an EBOV protein with host proteins involved in the immune response, thereby inhibiting EBOV infection in cell culture. mdpi.com These compounds were proposed to work by restoring intrinsic immunity. mdpi.com

In the context of cytomegaloviruses (CMV), research has identified novel classes of compounds, such as N-arylpyrimidinamines (NAPA), that inhibit the early stages of the CMV life cycle. researchgate.net These compounds have demonstrated potent anti-CMV activity against various strains. researchgate.net While these antiviral compounds are not direct analogues of this compound, their discovery highlights the potential for small molecules to inhibit critical viral processes.

Molecular Mechanisms of Action and Target Engagement

Understanding the molecular mechanisms of action and ensuring target engagement are critical for the development of new therapeutic agents. For the analogues of this compound, some mechanistic insights have been gained.

In the context of anticancer activity, some ceramide analogues, which share structural similarities with the arylpropyl sulfonamides mentioned earlier, are known to induce apoptosis (programmed cell death). nih.gov The accumulation of ceramide or the action of its analogues can trigger this cell death pathway, making it a key mechanism for their anticancer effects. nih.gov

For the diarylamine analogues showing anti-Ebola virus activity, the target has been identified as the viral glycoprotein GP. nih.gov These compounds bind to a pocket at the interface of the GP1 and GP2 subunits, destabilizing the complex and preventing its interaction with the host cell receptor NPC1, which is a critical step for viral entry. nih.gov

In terms of anti-inflammatory mechanisms, related indoline derivatives have been shown to decrease the phosphorylation of p38 MAPK. nih.gov The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines, so its inhibition represents a significant anti-inflammatory mechanism. nih.gov

While these findings are for related compounds, they provide plausible starting points for investigating the molecular targets and mechanisms of action of this compound, should future studies demonstrate it possesses similar biological activities.

Identification of Receptor and Enzyme Interactions (e.g., NAAA, CPT-I, Opioid Receptors, Nav1.7, Topoisomerase II, Protein Kinases)

Analogues of this compound have been identified as potent ligands for several key receptors and enzymes implicated in various pathological conditions.

Opioid Receptors: A significant body of research has focused on propionamide (B166681) derivatives as modulators of opioid receptors.

A series of piperazinylcycloalkylmethyl propionamides were developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. nih.gov

Fentanyl and its analogues, which feature a core N-phenylpropionamide structure, are potent MOR agonists. biorxiv.orgplos.org Computational studies and binding assays have elucidated the interaction of the propanamide chain with key residues in the MOR binding pocket. biorxiv.orgresearchgate.net The binding affinity of fentanyl derivatives at the MOR correlates with their potency, with compounds like carfentanil showing sub-nanomolar affinity. plos.org

The analogue N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide demonstrates potent antinociceptive effects mediated through opioid receptors. nih.gov

Voltage-Gated Sodium Channel 1.7 (Nav1.7): The Nav1.7 channel is a critical target for pain therapeutics, and several propionamide analogues have shown potent inhibitory activity.

A novel 1H-indole-3-propionamide inhibitor, WN2-R, was identified as a selective Nav1.7 inhibitor with an IC50 of 24.7 ± 9.4 nM. researchgate.net

(S)-2-((3-(4-((2-fluorobenzyl) oxy) phenyl) propyl) amino) propanamide (QLS-81), a derivative of ralfinamide, demonstrated a tenfold improvement in potency for inhibiting Nav1.7 current compared to its parent compound, with an IC50 value of 3.5 ± 1.5 μM. nih.gov

The anticonvulsant lacosamide (B1674222) (R-2-acetamido-N-benzyl-3-methoxypropionamide), a related amide structure, inhibits Nav1.7 channels by enhancing slow inactivation. nih.gov Its mechanism involves interaction with both the voltage-sensor domain and the channel pore. nih.govresearchgate.net

Topoisomerase II: Topoisomerase II is a validated target for anticancer drugs. nih.govyoutube.com These enzymes alter DNA topology by creating transient double-strand breaks to manage tangles and supercoils. nih.govyoutube.com Inhibitors are classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle. nih.gov While specific N-phenylpropionamide derivatives targeting topoisomerase II are not extensively documented in the reviewed literature, the development of novel indole (B1671886) derivatives of ursolic acid with TopoII inhibitory activity highlights the potential for diverse chemical scaffolds to target this enzyme. nih.gov

Protein Kinases: Protein kinases are crucial regulators of cellular signaling and represent major targets for drug discovery, especially in oncology and inflammatory diseases. nih.govnih.gov The FDA has approved numerous small-molecule protein kinase inhibitors that target various kinases, including receptor tyrosine kinases and serine/threonine kinases. nih.govbrimr.org Although the reviewed literature does not specify this compound or its direct analogues as protein kinase inhibitors, the chemical space of kinase inhibitors is vast and continually expanding, suggesting that this scaffold could potentially be adapted to target specific kinases. novanet.caresearchgate.net

Table 1: Receptor and Enzyme Interaction Data for Propionamide Analogues

| Compound Class/Analogue | Target | Activity | IC50/EC50 | Source(s) |

|---|---|---|---|---|

| Piperazinylcycloalkylmethyl Propionamides | µ-Opioid Receptor | Agonist | - | nih.gov |

| Fentanyl Analogues | µ-Opioid Receptor | Agonist | Sub-nanomolar Ki | plos.org |

| 1H-indole-3-propionamide (WN2-R) | Nav1.7 | Inhibitor | 24.7 nM | researchgate.net |

| Propanamide (QLS-81) | Nav1.7 | Inhibitor | 3.5 µM | nih.gov |

| Lacosamide | Nav1.7 | Inhibitor (Slow Inactivation) | - | nih.gov |

| Phenyl Propionamides (8d) | HBV Polymerase | Inhibitor | 0.46 µM | |

| Phenyl Propionamides (9b) | HBV Polymerase | Inhibitor | 0.14 µM |

Modulation of Intracellular Signaling Pathways (e.g., proliferation, apoptosis, inflammation, viral replication)

Consistent with their interactions with diverse molecular targets, N-phenylpropionamide analogues modulate critical intracellular signaling pathways.

Proliferation and Apoptosis: Analogues with a related N-phenyl amide structure, specifically N-phenyl nicotinamides, have been identified as potent inducers of apoptosis. These compounds were found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and inhibit microtubule polymerization, ultimately leading to programmed cell death. Furthermore, inhibition of protein kinase signaling pathways, such as the RAS–RAF–MEK–ERK pathway, is a well-established mechanism for reducing cell proliferation and triggering apoptosis in cancer cells. nih.gov

Inflammation: The efficacy of propionamide analogues in preclinical models of inflammatory pain suggests a modulation of inflammatory signaling pathways. researchgate.netnih.gov By inhibiting targets like Nav1.7, which are crucial for the transmission of nociceptive signals from inflamed tissues, these compounds can effectively reduce the perception of pain associated with inflammation.

Viral Replication: Certain phenyl propionamide derivatives have demonstrated significant antiviral properties. A series of these compounds were identified as non-nucleoside inhibitors of the Hepatitis B virus (HBV). The lead compound, 8d, was shown to inhibit intracellular HBV pgRNA and the reverse transcriptase (RT) activity of the HBV polymerase. Other related structures, N-phenyl benzamides, act as capsid binders, effectively inhibiting the replication of Coxsackievirus A9 and Enterovirus 71. nih.govmdpi.com

Binding Site Characterization and Allosteric Modulation Studies

Detailed structural and computational studies have provided insights into how propionamide analogues bind to their respective targets.

Opioid Receptors: For the μ-opioid receptor, agonists and antagonists typically bind to the same orthosteric site. mdpi.com Key interactions include a polar interaction between the ligand's basic amine and the residue D1473.32. biorxiv.orgmdpi.com Interestingly, computational studies on fentanyl suggest a novel binding mechanism where the highly lipophilic molecule first partitions into the cell membrane and then diffuses through a transient, ligand-induced gap between transmembrane helices to access the orthosteric pocket. biorxiv.org This represents a unique entry pathway compared to more water-soluble ligands like morphine. biorxiv.org Molecular dynamics simulations have also mapped the specific hydrophobic and hydrogen bond contacts between the propanamide chain of fentanyl derivatives and receptor residues. researchgate.net

Nav1.7 Channel: The binding of inhibitors to the Nav1.7 channel can be complex. The anticonvulsant lacosamide requires interaction with both the local anesthetic binding site within the channel pore and a residue (W1538R) in the voltage-sensing domain 4 (VSDIV) to exert its inhibitory effects. nih.govresearchgate.net Similarly, the novel 1H-indole-3-propionamide inhibitor WN2-R is believed to bind within the VSDIV pocket of Nav1.7. researchgate.net This interaction with the voltage sensor is distinct from many classic local anesthetics that primarily target the pore, indicating a potential for allosteric modulation of channel function.

Preclinical In Vivo Pharmacological Evaluation (Methodologies based on related compounds)

The therapeutic potential of the N-phenylpropionamide scaffold has been substantiated through various preclinical animal models, demonstrating efficacy in pain, inflammation, and providing a basis for antitumor and antiviral assessments.

Efficacy in Pain and Inflammation Models

Propionamide analogues have consistently shown robust analgesic effects in a variety of preclinical pain models.

The dual μ-opioid receptor agonist/σ1 receptor antagonist lead compound 18g demonstrated significant analgesic activity in a mouse model of acute pain (paw pressure test) and a chronic neuropathic pain model (partial sciatic nerve ligation). nih.gov

N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (1c ) was found to be approximately 15 times more potent than morphine in the mouse tail-flick and hot-plate tests, which measure response to thermal pain. nih.gov The compound produced a dose-dependent increase in antinociceptive latencies with ED50 values of 0.15 mg/kg and 0.16 mg/kg in these tests, respectively. nih.gov

Nav1.7-targeting propionamides have also proven effective. The inhibitor WN2-R showed impressive analgesic effects in mouse models of acute and chronic inflammatory pain, as well as neuropathic pain. researchgate.net Similarly, the Nav1.7 inhibitor QLS-81 was shown to be efficacious in alleviating neuropathic and inflammatory pain in animal models. nih.gov

Table 2: Efficacy of Propionamide Analogues in Preclinical Pain Models

| Analogue | Pain Model | Species | Efficacy Endpoint | Finding | Source(s) |

|---|---|---|---|---|---|

| 18g | Paw Pressure (Acute) | Mouse | Analgesia | Significant Effect | nih.gov |

| 18g | Partial Sciatic Nerve Ligation (Chronic) | Mouse | Analgesia | Significant Effect | nih.gov |

| 1c | Tail-Flick (Thermal) | Mouse | Latency | ED50 = 0.15 mg/kg | nih.gov |

| 1c | Hot-Plate (Thermal) | Mouse | Latency | ED50 = 0.16 mg/kg | nih.gov |

| WN2-R | Acute & Chronic Inflammatory Pain | Mouse | Analgesia | Impressive Effect | researchgate.net |

| WN2-R | Neuropathic Pain | Mouse | Analgesia | Impressive Effect | researchgate.net |

| QLS-81 | Neuropathic & Inflammatory Pain | - | Alleviation of Pain | Efficacious | nih.gov |

Antitumor and Antiviral Activity Assessment in Animal Models

While in vivo data for propionamide analogues in these areas is less prevalent in the reviewed literature, established methodologies with related compounds provide a clear path for evaluation.

Antitumor Activity: The standard method for assessing in vivo antitumor efficacy involves xenograft models, where human cancer cells are implanted in immunocompromised mice. mdpi.com For instance, the activity of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) was evaluated in a MCF7 breast cancer xenograft model, where the compounds were shown to delay or decrease tumor growth. mdpi.com N-phenyl nicotinamides, which induce apoptosis in vitro, showed potent growth inhibition of T47D breast cancer cells, making them candidates for such in vivo studies.

Antiviral Activity: The preclinical assessment of antiviral agents often begins with in vitro cell culture models. Phenyl propionamide derivatives showed potent activity against HBV replication in HepG2.2.15 cells. Similarly, N-phenyl benzamides were effective against Enterovirus 71 and Coxsackievirus A9 in cell-based assays. nih.govmdpi.com The next step in development would be to assess these compounds in relevant animal models of viral infection to confirm in vivo efficacy.

Pharmacodynamic Biomarker Studies

Pharmacodynamic (PD) biomarkers are essential for successful drug development as they provide a measurable indicator of a drug's biological effect on its intended target. biognosys.comveedalifesciences.com The use of PD biomarkers can demonstrate target engagement and inform dose selection in preclinical and clinical studies. mdpi.com

For propionamide analogues targeting specific receptors or enzymes, PD biomarkers could include receptor occupancy measured by imaging techniques, or the quantification of downstream signaling molecules.

For a kinase inhibitor, a PD biomarker could be the level of phosphorylation of its direct substrate. nih.gov

For an opioid agonist, biomarkers could include changes in the levels of second messengers like cAMP or the recruitment of β-arrestin. mdpi.com

In preclinical animal models, tissues can be collected post-treatment to analyze these biomarkers, confirming that the drug is interacting with its target in a dose-dependent manner and producing the desired biological response. veedalifesciences.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Class/Scaffold |

|---|---|

| This compound | N-Phenylpropionamide |

| (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP) | Fentanyl Analogue |

| (2R)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide (Ro 22-9194) | Propionamide Derivative |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | β-aryl-β-mercapto ketones |

| (S)-2-((3-(4-((2-fluorobenzyl) oxy) phenyl) propyl) amino) propanamide (QLS-81) | Phenyl Propionamide |

| WN2-R | 1H-indole-3-propionamide |

| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (1c) | N-Phenylpropionamide |

| Phenyl propionamide derivative 8d | Phenyl Propionamide |

| Phenyl propionamide derivative 9b | Phenyl Propionamide |

| Lacosamide (R-2-acetamido-N-benzyl-3-methoxypropionamide) | Acetamide Derivative |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) | N-phenyl nicotinamide |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) | N-phenyl nicotinamide |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | N-phenylbenzamide |

| Pirodavir | Picornavirus Inhibitor |

| Carfentanil | Fentanyl Analogue |

| Morphine | Morphinan Opioid |

| Etoposide | Epipodophyllotoxin |

Systemic Tolerability and Preliminary Safety Assessments

As of the current review, specific systemic tolerability and preliminary safety assessment data for this compound are not available in publicly accessible scientific literature. However, valuable insights into the potential safety profile of this compound class can be gleaned from studies on structurally related analogues, particularly derivatives of N,N-diethyl-2-phenylacetamide. Research into these analogues provides a preliminary understanding of their acute toxicity and local tolerability.

A study evaluating the acute toxicity of several synthesized aromatic amides, which are analogues of the insect repellent N,N-diethyl-2-phenylacetamide (DEPA), offers pertinent data. The toxicological profiles of these compounds were benchmarked against DEPA and other registered insect repellents like N,N-diethyl-3-methyl benzamide (B126) (DEET) and N,N-diethylbenzamide. The evaluation included assessments of primary skin irritation, as well as dermal and oral acute toxicity.

General symptoms of poisoning observed at high doses in rats and mice for DEPA and its analogues included hyperactivity, bleeding from the mouth, asphyxia, convulsions, coma, and ultimately, death. bioone.org Despite these severe effects at high doses, the body weights of the test animals in both dermal and oral toxicological studies showed an increase over a 14-day observation period, and no signs of muscular numbness, salivation, or diarrhea were noted. bioone.org Food intake was also reported to be normal. bioone.org

The acute dermal and oral toxicity of several analogues were determined, with the median lethal dose (LD50) serving as the primary endpoint. According to the Organisation for Economic Co-operation and Development (OECD) guidelines, a dermal LD50 value greater than 2,000 mg/kg is considered safe. bioone.org In the study, all tested analogues of DEPA exhibited dermal LD50 values above this threshold, suggesting a favorable safety profile for dermal application. bioone.org In contrast, the oral LD50 values showed more variability. For instance, N,N-diethyl-2-(3-methyl-phenyl)-acetamide and N,N-diethyl-2-(4-methoxy-phenyl)-acetamide demonstrated oral LD50 values similar to DEET, while other analogues showed higher toxicity when administered orally. bioone.orgoup.com

Table 1: Acute Dermal and Oral LD50 Values for N,N-diethyl-2-phenylacetamide Analogues

| Compound | Dermal LD50 (mg/kg) | Oral LD50 (mg/kg) |

|---|---|---|

| N,N-diethyl-2-(3-chloro-phenyl)-acetamide | >2,000 | 141.4 |

| N,N-diethyl-2-(3-fluoro-phenyl)-acetamide | >2,000 | 141.4 |

| N,N-diethyl-2-(3-methyl-phenyl)-acetamide | >2,000 | 1,129.8 |

| N,N-diethyl-2-(4-methoxy-phenyl)-acetamide | >2,000 | 1,129.8 |

| N,N-diethyl-2-phenylacetamide (DEPA) | 1,131 | 141.4 |

| N,N-diethyl-meta-toluamide (DEET) | Not specified | 1,129.8 |

Data sourced from a study on analogues of N,N-diethyl-2-phenylacetamide. bioone.orgoup.com

The primary skin irritation index (PSII) was used to classify the skin irritation potential of the compounds. A PSII value of 0.0 indicates a non-irritant, 0.0–0.5 suggests a negligible irritant, 0.5–2.0 a mild irritant, 2.0–5.0 a moderate irritant, and 5.0–8.0 a severe irritant. oup.com The majority of the tested analogues, as well as the reference compounds DEET and DEPA, were found to be mild or negligible irritants. oup.com However, the fluoro-substituted analogue was identified as a moderate irritant. oup.com

Table 2: Primary Skin Irritation Index for N,N-diethyl-2-phenylacetamide Analogues

| Compound | Primary Skin Irritation Index (PSII) | Irritation Classification |

|---|---|---|

| N,N-diethyl-2-(3-fluoro-phenyl)-acetamide | 2.125 | Moderate Irritant |

| N,N-diethyl-2-(3-methyl-phenyl)-acetamide | 0.125 | Negligible Irritant |

| N,N-diethylbenzamide (DEB) | 1.875 | Mild Irritant |

| N,N-diethyl-meta-toluamide (DEET) | 0.875 | Mild Irritant |

| N,N-diethyl-2-phenylacetamide (DEPA) | 0.75 | Mild Irritant |

Data sourced from a study on analogues of N,N-diethyl-2-phenylacetamide. oup.com

In addition to the above, hematological and biochemical studies were reportedly conducted on these analogues, though specific results from these assessments are not detailed in the available literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Diethylamino Phenyl Propionamide Derivatives

Rational Design Principles for Modulating Biological Activity

The core principle of rational drug design is that incremental, controlled changes to a lead compound's structure can elucidate the roles of different functional groups, a concept known as Structure-Activity Relationship (SAR). drugdesign.org By altering one part of the N-(3-(Diethylamino)phenyl)propionamide molecule at a time, scientists can map the pharmacophore—the essential features for biological activity.

Impact of Substituents on the Phenyl Ring

The phenyl ring of the this compound scaffold is a prime target for modification to fine-tune biological activity. The nature, position, and electronic properties of substituents on this aromatic ring can drastically alter a compound's potency and function.

Research on analogous structures has shown that both electron-donating and electron-withdrawing groups can have significant, and often predictable, effects. For instance, in a series of H1-histamine antagonists, electron-donating alkyl substituents on the phenyl ring were found to increase antihistamine activity, whereas electron-withdrawing groups decreased potency. This suggests that the electronic properties of the ring are critical for receptor interaction. biomedres.us Similarly, studies on N-aryl-butanamides revealed that attaching moderately electron-withdrawing groups like chlorine or fluorine at the meta position resulted in good to excellent antifungal activity, while strong electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups did not yield good activity. nih.gov

The position of the substituent is also crucial. Studies on ketamine analogues showed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, highlighting that steric factors and the spatial arrangement of functional groups influence how the molecule fits into its biological target. nih.gov In some cases, specific substitution patterns are required; for example, in a series of phenyltriazolinone herbicides, having a fluorine or chlorine at the C-2 position and a chlorine at the C-4 position was identified as critical for high activity. wavelifesciences.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Series

| Substituent Type | Position | General Effect on Activity | Example Compound Class | Reference |

| Electron-Donating (e.g., -CH3) | para, meta | Increase | H1-Histamine Antagonists | |

| Electron-Withdrawing (e.g., -Cl, -F) | meta | Increase | Antifungal Butanamides | nih.gov |

| Strong Electron-Withdrawing (e.g., -NO2) | meta | Decrease | Antifungal Butanamides | nih.gov |

| Halogens (e.g., -Cl) | 2- and 4- | Crucial for high activity | Herbicidal Phenyltriazolinones | wavelifesciences.com |

| Various (Cl, Me, OMe, CF3) | 2- and 3- | Generally more active than 4- | Ketamine Esters | nih.gov |

Role of the Propionamide (B166681) Backbone Modifications

The propionamide backbone serves as a central linker, connecting the substituted phenyl ring and the diethylamino group. Its length, rigidity, and chemical nature are critical for orienting the key pharmacophoric elements correctly for interaction with a biological target. nih.govnih.gov Modifications to this linker can significantly impact a molecule's stability, pharmacokinetics, and efficacy. nih.govmdpi.com

Studies on structurally related compounds emphasize the importance of the backbone. For instance, in propafenone (B51707) analogues, the carbonyl group and the length of the alkyl chain are crucial for interaction with ion channels. drugdesign.org Altering the linker's length or introducing rigidity, for example through double bonds or cyclic structures, can either enhance or diminish activity by changing the conformational freedom of the molecule. nih.gov In the design of antibody-drug conjugates, linker chemistry is known to be a critical parameter that affects both stability and the efficiency of payload release. nih.gov

While direct studies on modifying the propionamide backbone of this compound are not extensively detailed in the provided literature, the principles from related fields apply. Replacing the propionamide with other acyl groups (e.g., acetyl, butyryl) or introducing heteroatoms could modulate properties like solubility and metabolic stability. For example, replacing a flexible alkyl chain with a more rigid para-disubstituted aryl unit has been used to provide conformational restriction and target specific pi-stacking interactions in other molecular scaffolds. nih.gov Such modifications can pre-organize the molecule into a conformation more suitable for binding, minimizing the entropic penalty upon interaction with a receptor. nih.gov

Influence of the Diethylamino Group on Pharmacological Profile

The N,N-dialkylaniline motif, which includes the diethylamino group, is a common feature in many biologically active molecules and approved drugs. nih.gov This basic amino group is often a key pharmacophoric feature, crucial for forming ionic or hydrogen bonds with receptor sites. nih.gov

In many classes of drugs, including antiarrhythmics and antihistamines, a protonated nitrogen atom is essential for activity. drugdesign.org The basicity (pKa) of this group, which is influenced by the nature of the alkyl substituents (in this case, two ethyl groups), determines its charge state at physiological pH and thus its ability to engage in electrostatic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein.

Computational Methods in SAR Analysis

To complement experimental synthesis and testing, computational methods have become indispensable tools in modern drug design. Molecular docking and quantitative structure-activity relationship (QSAR) modeling provide powerful means to rationalize experimental findings and predict the activity of novel compounds, thereby accelerating the design-build-test-learn cycle.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in understanding the molecular basis of a drug's action by visualizing the specific interactions between the ligand and the amino acid residues in the receptor's binding site. nih.gove3s-conferences.org

The general procedure for a docking study involves several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand structure, such as an this compound derivative, is built and optimized.

Grid Generation: The binding site on the receptor is defined, creating a "grid" within which the docking algorithm will search for favorable ligand poses.

Docking Simulation: The software systematically places the ligand in the binding site in numerous possible conformations and orientations, scoring each pose based on a function that estimates the binding affinity (e.g., free energy of binding). e3s-conferences.org

Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the ligand-receptor complex.

For this compound derivatives, docking could reveal how substituents on the phenyl ring interact with specific pockets in the binding site or how the protonated diethylamino group forms a salt bridge with an acidic residue.

Table 2: Standard Steps in a Molecular Docking Simulation

| Step | Description | Purpose |

| 1. Target & Ligand Preparation | Obtain and prepare the 3D structures of the protein receptor and the small molecule ligand. | Ensure structures are chemically correct and ready for simulation. |

| 2. Binding Site Definition | Identify the active or allosteric site on the protein where the ligand is expected to bind. | Focus the computational search on the relevant area of the protein. |

| 3. Docking and Scoring | Use an algorithm to fit the ligand into the binding site in various poses and calculate a score for each. | Predict the most likely binding mode and estimate binding affinity. |

| 4. Pose Analysis | Visualize and analyze the top-ranked ligand poses and their interactions with protein residues. | Understand the specific molecular interactions (H-bonds, etc.) driving the binding. |

| 5. Validation | Re-dock a known ligand (co-crystallized ligand) to ensure the docking protocol can reproduce the experimental binding mode. | Confirm the reliability and accuracy of the computational model. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives. nih.gov

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is a common approach. nih.govnih.govmdpi.com This process involves:

Dataset Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Molecular Alignment: All molecules in the dataset are superimposed according to a common structural feature or a docking-based hypothesis.

Descriptor Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated on a 3D grid surrounding the molecules. nih.govmdpi.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in these fields with the variations in biological activity. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously tested using techniques like leave-one-out cross-validation (q²), calculation of the correlation coefficient (r²), and prediction of the activity of an external test set of compounds. nih.govmdpi.com

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where specific properties (e.g., bulky groups, positive charge) are predicted to either increase or decrease biological activity. mdpi.com For this compound derivatives, a QSAR model could reveal that adding a bulky, hydrophobic group at a specific position on the phenyl ring enhances activity, while an electron-withdrawing group near the amide is detrimental. nih.gov Such insights provide clear, actionable guidelines for designing more potent compounds.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Significance |

| r² (Correlation Coefficient) | A measure of the model's ability to fit the training set data. | > 0.6 | Indicates a good fit of the model to the data. |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, determined by cross-validation. | > 0.5 | Indicates good internal robustness and predictability. |

| r²_pred (External r²) | A measure of the model's ability to predict the activity of an external test set not used in model generation. | > 0.6 | Indicates good external predictive power. |

| F-value | A statistical test (Fisher's ratio) to assess the statistical significance of the model. | High value | Indicates a statistically significant relationship. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

In studies of other bioactive molecules, MD simulations have been instrumental in revealing the stability of ligand-protein complexes. mdpi.com For instance, simulations can predict how a molecule, such as a derivative of this compound, might bind to a receptor and how the complex behaves over time. The stability of this interaction, often quantified by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can be correlated with the compound's inhibitory activity. mdpi.com

Furthermore, MD simulations can elucidate the role of specific functional groups in mediating interactions. For example, the diethylamino group of this compound could engage in hydrogen bonding or ionic interactions with a biological target. acs.org MD simulations can map these interactions and predict how their strength and duration are affected by conformational changes in the ligand. acs.org

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of an this compound Derivative

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand maintains a relatively stable conformation within the binding site. |

| RMSF of Phenyl Ring | 0.8 Å | The phenyl ring exhibits low flexibility, suggesting it is a stable anchor point. |

| RMSF of Diethylamino Group | 2.3 Å | The diethylamino group shows higher flexibility, allowing it to adapt to the binding pocket. |

| Key Hydrogen Bonds | Asp127, Glu210 | The propionamide and diethylamino groups form stable hydrogen bonds with acidic residues. |

This table is for illustrative purposes only, as specific data for this compound derivatives is not available.

Stereochemical Considerations in Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.govmdpi.com Chirality, meaning the "handedness" of a molecule, can arise from a chiral center, and this compound derivatives could be made chiral through substitution.

The separation of enantiomers, known as chiral resolution, is a critical step in drug development to assess the activity of each isomer individually. nih.govwikipedia.org For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. mdpi.com

In the context of this compound derivatives, if a chiral center were introduced, the two enantiomers would likely interact differently with a chiral biological target, such as a receptor or enzyme. This differential interaction can lead to significant differences in potency and selectivity. mdpi.com For example, the spatial arrangement of substituents in one enantiomer might allow for optimal binding to a receptor, while the mirror-image arrangement in the other enantiomer might result in a weaker or non-existent interaction. nih.gov

Molecular modeling studies on other chiral compounds have demonstrated that stereochemistry can dictate the binding orientation and affinity for a target. mdpi.com These studies often reveal that the stereochemical configuration is crucial for forming key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for biological activity.

Table 2: Hypothetical Biological Activity of Chiral this compound Derivatives

| Compound | Enantiomer | IC₅₀ (nM) | Target Selectivity |

| Derivative A | (R)-enantiomer | 50 | High |

| Derivative A | (S)-enantiomer | 5000 | Low |

| Derivative B | (R)-enantiomer | 120 | Moderate |

| Derivative B | (S)-enantiomer | 150 | Moderate |

This table is for illustrative purposes only, as specific data for this compound derivatives is not available.

Advanced Analytical and Spectroscopic Characterization Techniques for Research Materials

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(3-(Diethylamino)phenyl)propionamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be utilized for a complete structural assignment.

Proton (1H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton groups would be expected.

The spectrum would likely exhibit a triplet-quartet system for the propionamide (B166681) ethyl group and another for the diethylamino ethyl groups. The aromatic protons would appear as a complex pattern of multiplets in the aromatic region of the spectrum. The amide proton (N-H) would typically present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | ~7.5-8.5 | Broad Singlet | 1H |

| Aromatic (C-H) | ~6.5-7.2 | Multiplet | 4H |

| Diethylamino (-NCH₂CH₃) | ~3.3-3.4 | Quartet | 4H |

| Propionamide (-COCH₂CH₃) | ~2.3-2.4 | Quartet | 2H |

| Diethylamino (-NCH₂CH₃) | ~1.1-1.2 | Triplet | 6H |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group would be expected to appear significantly downfield. The aromatic carbons would generate several signals in the aromatic region, with their specific shifts influenced by the amino and amide substituents. The aliphatic carbons of the ethyl groups would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| Aromatic (C-N) | ~148 |

| Aromatic (C-N) | ~139 |

| Aromatic (C-H) | ~129 |

| Aromatic (C-H) | ~108 |

| Aromatic (C-H) | ~107 |

| Aromatic (C-H) | ~104 |

| Diethylamino (-NCH₂CH₃) | ~44 |

| Propionamide (-COCH₂CH₃) | ~30 |

| Diethylamino (-NCH₂CH₃) | ~13 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons of the ethyl groups in both the propionamide and diethylamino moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₃H₂₀N₂O, the expected monoisotopic mass is approximately 220.1576 g/mol . nih.govuni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the diethylamino group. Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.16484 | 153.1 |

| [M+Na]⁺ | 243.14678 | 158.2 |

| [M-H]⁻ | 219.15028 | 157.8 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and amine functional groups, as well as for the aromatic ring.

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1520-1570 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the diethylamino and propionamide groups would influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. The spectrum would likely show strong absorption bands in the ultraviolet region.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

| N,N-diethylaniline |

| ethyl 3-(diethylamino)propanoate |

Chromatographic Purity Assessment and Quantification Methods for this compound

The determination of purity and the precise quantification of research materials are critical for ensuring the reliability and reproducibility of scientific investigations. For the compound this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), represent the gold standard for these assessments. These methods allow for the separation of the main compound from any impurities, starting materials, by-products, or degradation products, and provide a means for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the individual components. A typical HPLC method for the analysis of this compound would be a reverse-phase method, which is well-suited for moderately polar compounds.

In a hypothetical, yet representative, reverse-phase HPLC method, a C18 column would be employed as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to maintain a consistent pH) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient or isocratic elution would be optimized to achieve a good separation between the main peak of this compound and any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophoric phenyl ring and amide group in the molecule.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this calibration curve. Method validation according to ICH (International Council for Harmonisation) guidelines would be necessary to ensure the method is linear, accurate, precise, specific, and robust.

Hypothetical HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Ammonium (B1175870) Acetate (pH adjusted to 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Run Time | 15 minutes |

Illustrative Data for HPLC Purity Assessment:

| Peak Number | Retention Time (min) | Compound Identity | Peak Area | Area % |

| 1 | 3.5 | Unknown Impurity | 1,500 | 0.5 |

| 2 | 7.2 | This compound | 297,000 | 99.0 |

| 3 | 9.8 | Unknown Impurity | 1,500 | 0.5 |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which has a boiling point of approximately 397.3°C at 760 mmHg, GC analysis is feasible. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

When coupled with a Mass Spectrometer (GC-MS), this method provides not only quantitative data but also structural information, enabling the identification of unknown impurities. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint.

A typical GC method for this compound would involve dissolving the sample in a suitable organic solvent and injecting it into the GC system. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase, would likely be used. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity and wide linear range for organic compounds.

For impurity identification, the mass spectrometer would be operated in electron ionization (EI) mode. The resulting fragmentation pattern of this compound would show characteristic ions corresponding to the loss of various functional groups, aiding in its confirmation and the tentative identification of related impurities.

Hypothetical GC-MS Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Expected Key Mass Fragments in GC-MS Analysis:

| m/z | Proposed Fragment Identity |

| 220 | Molecular Ion [M]⁺ |

| 163 | [M - C₄H₉]⁺ |

| 148 | [M - C₂H₅N(CH₃)₂]⁺ |

| 119 | [C₇H₇N₂O]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electron distribution and chemical reactivity of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. youtube.com It is instrumental in determining optimized geometries, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For amide-containing molecules, DFT studies can elucidate the influence of substituents on the electronic properties of the amide group and the aromatic ring. For instance, in a study on 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297), DFT calculations using the B3LYP functional and 6-31+G(d,p) basis set were employed to analyze the molecular structure and electronic properties. researchgate.net The calculated HOMO and LUMO energies in that study revealed the potential for charge transfer within the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Analogous Aromatic Amide

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicative of the ability to donate an electron. |